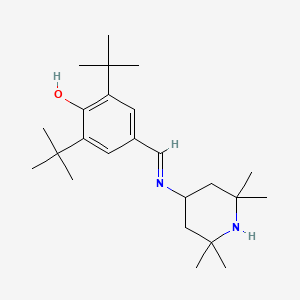
5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione
概要
説明
5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione is a complex organic compound with a pyrimidine core This compound is characterized by the presence of bromine, tert-butyl, and methyl groups, along with a 2-methylprop-2-enoyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The process may include:
Bromination: Introduction of the bromine atom into the pyrimidine ring.
Alkylation: Addition of tert-butyl and methyl groups.
Acylation: Incorporation of the 2-methylprop-2-enoyl group.
Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, and tert-butyl chloride or tert-butyl bromide for alkylation. The reactions are typically carried out under controlled temperatures and may require catalysts or solvents to enhance the reaction rates and yields .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques would be essential for monitoring and controlling the production process .
化学反応の分析
Types of Reactions
5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the 2-methylprop-2-enoyl group can participate in addition reactions.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and may require solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学的研究の応用
5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The bromine and acyl groups may play a role in binding to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
類似化合物との比較
Similar Compounds
Similar compounds include other brominated pyrimidines and derivatives with tert-butyl and methyl groups. Examples include:
5-Bromo-2,4-dioxopyrimidine: Lacks the tert-butyl and 2-methylprop-2-enoyl groups.
3-tert-Butyl-6-methylpyrimidine-2,4-dione: Lacks the bromine and 2-methylprop-2-enoyl groups.
Uniqueness
The uniqueness of 5-Bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione lies in its combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
5-bromo-3-tert-butyl-6-methyl-1-(2-methylprop-2-enoyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-7(2)10(17)15-8(3)9(14)11(18)16(12(15)19)13(4,5)6/h1H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOXFGISYOWKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C(=O)C(=C)C)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid](/img/structure/B3821986.png)
![4-(4-chlorophenyl)-1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B3821993.png)
![4-[4-[4-(4-Aminophenyl)sulfanylphenyl]sulfanylphenyl]sulfanylaniline](/img/structure/B3821999.png)

![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B3822022.png)

![4-(4-{[2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3822033.png)


![4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B3822048.png)



![Ethyl 5-imino-2,4-dimethylchromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B3822071.png)
